molecular formula C15H20FNO2 B12544068 Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate CAS No. 857357-08-5

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate

Cat. No.: B12544068
CAS No.: 857357-08-5
M. Wt: 265.32 g/mol
InChI Key: JTUUOODGOPSGPH-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is a chemical compound that belongs to the class of piperidine derivatives These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product while maintaining cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Acid catalysts for esterification, base catalysts for nucleophilic substitution.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The fluoro and methyl groups enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate is unique due to the presence of the fluoro and methyl groups on the phenyl ring, which enhance its chemical stability and biological activity. These structural features distinguish it from other piperidine derivatives and contribute to its potential as a versatile compound in scientific research and industrial applications .

Properties

CAS No.

857357-08-5

Molecular Formula

C15H20FNO2

Molecular Weight

265.32 g/mol

IUPAC Name

ethyl 2-(4-fluoro-2-methylphenyl)piperidine-4-carboxylate

InChI

InChI=1S/C15H20FNO2/c1-3-19-15(18)11-6-7-17-14(9-11)13-5-4-12(16)8-10(13)2/h4-5,8,11,14,17H,3,6-7,9H2,1-2H3

InChI Key

JTUUOODGOPSGPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCNC(C1)C2=C(C=C(C=C2)F)C

Origin of Product

United States

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